Ethyl [2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate
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Overview
Description
Ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide.
Esterification: The final step involves the esterification of the indole derivative with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the indole core or the phenylsulfanyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives and phenylsulfanyl derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets of indole derivatives.
Chemical Biology: It serves as a probe to investigate the interactions of indole derivatives with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate can be compared with other indole derivatives:
Ethyl 2-[2-methyl-3-(methylsulfanyl)-1H-indol-1-yl]acetate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 2-[2-methyl-3-(phenylsulfonyl)-1H-indol-1-yl]acetate: Contains a phenylsulfonyl group, which is an oxidized form of the phenylsulfanyl group.
Ethyl 2-[2-methyl-3-(phenyl)-1H-indol-1-yl]acetate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
The uniqueness of ethyl 2-[2-methyl-3-(phenylsulfanyl)-1H-indol-1-yl]acetate lies in its phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-3-phenylsulfanylindol-1-yl)acetate |
InChI |
InChI=1S/C19H19NO2S/c1-3-22-18(21)13-20-14(2)19(16-11-7-8-12-17(16)20)23-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 |
InChI Key |
LQILIJFIMCMLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)SC3=CC=CC=C3)C |
Origin of Product |
United States |
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